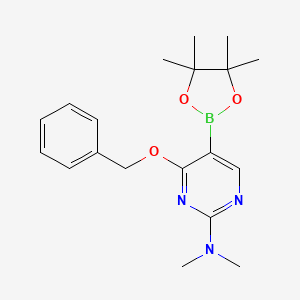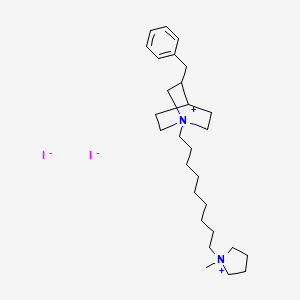
2-Aminopyridine-5-boronic acid pinacol ester hydrochloride
Overview
Description
“2-Aminopyridine-5-boronic acid pinacol ester hydrochloride” is a chemical compound with the empirical formula C11H17BN2O2 . It is also known by other names such as “(2-Aminopyridin-5-yl)boronic acid pinacol ester”, “2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, and "5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine" . It is an important raw material and intermediate used in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines . The protodeboronation of pinacol boronic esters is a key transformation in this process .
Molecular Structure Analysis
The molecular weight of “this compound” is 220.08 . The SMILES string representation of the molecule is CC1(C)OB(OC1(C)C)c2ccc(N)nc2 .
Chemical Reactions Analysis
“this compound” can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines . It can also undergo catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 131-135 °C (lit.) . It has a molecular weight of 220.08 .
Mechanism of Action
Target of Action
It’s known that this compound can be used as a building block in the synthesis of diverse compound libraries , suggesting its potential to interact with various biological targets.
Mode of Action
It’s known to be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines . This suggests that the compound may interact with its targets through a coupling process, leading to the formation of new compounds.
Biochemical Pathways
Given its role in the synthesis of amino substituted imidazopyridines , it’s likely that it may affect pathways related to these compounds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Its role in the synthesis of amino substituted imidazopyridines suggests that it may contribute to the biological activities of these compounds.
Action Environment
It’s known that the compound is stable under inert atmosphere and should be stored in a dark place, under -20°c , indicating that temperature and light exposure may affect its stability.
Safety and Hazards
“2-Aminopyridine-5-boronic acid pinacol ester hydrochloride” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
“2-Aminopyridine-5-boronic acid pinacol ester hydrochloride” has potential applications in the synthesis of amino substituted imidazopyridines . It can also be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Relevant Papers
Relevant papers for “this compound” include studies on the Suzuki–Miyaura coupling reaction , and the catalytic protodeboronation of pinacol boronic esters .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the formation of amino substituted imidazopyridines
Molecular Mechanism
The molecular mechanism of action of 2-Aminopyridine-5-boronic acid pinacol ester hydrochloride is not well defined. It is known to participate in a microwave-assisted, four-component coupling process leading to the formation of amino substituted imidazopyridines
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2.ClH/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8;/h5-7H,1-4H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMQTQCFUZZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


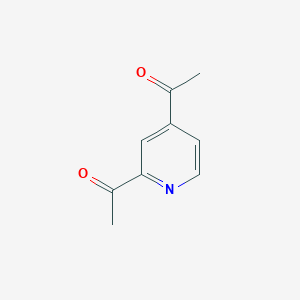


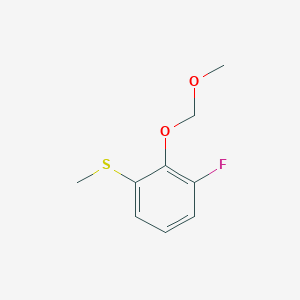
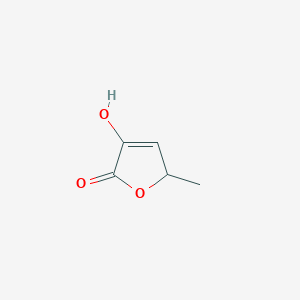
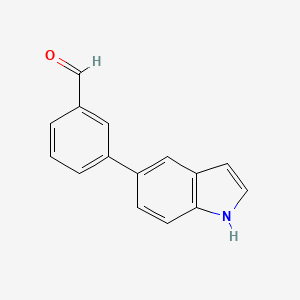

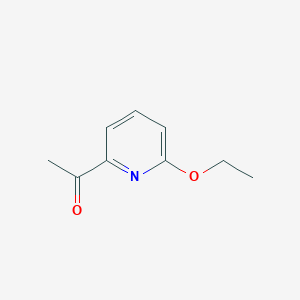
![5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide](/img/structure/B3349256.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)-](/img/structure/B3349257.png)
